![molecular formula C19H20N2O5S B2682085 Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1448066-10-1](/img/structure/B2682085.png)
Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The name suggests that it has a methyl group attached to the carboxylic acid, an amino group attached to the acetamide group, and a hydroxyethyl group attached to the phenyl ring. The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, ester, amide, and ether groups would likely contribute to the overall structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ester and amide could make it somewhat soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Characterization
- The compound undergoes specific reactions under base conditions, leading to the exclusive formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This indicates its potential use in developing novel heterocyclic compounds with varied applications in organic synthesis and medicinal chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Material Science and Polymer Research
- The substance is involved in the synthesis of polymers with photoinducible properties. It has been utilized to generate materials with high birefringence, indicating its application in creating advanced optical storage devices and materials with unique photoresponsive characteristics (Meng, Natansohn, Barrett, & Rochon, 1996).
Pharmacological Research
- Research on structurally related compounds has demonstrated potential pharmacological applications, particularly in the modulation of β3-adrenoceptors, which could inform future studies on the treatment of conditions such as preterm labor. This suggests the potential for derivatives of the mentioned compound to serve as selective β3-adrenoceptor agonists with specific therapeutic applications (Croci et al., 2007).
Advanced Synthetic Methodologies
- The compound has also been involved in advanced synthetic methodologies, including iron-catalyzed reactions for producing benzylated products from dicarbonyl compounds. This represents its utility in facilitating the development of efficient synthetic routes for complex organic molecules, which could have implications for pharmaceutical manufacturing and material science (Kischel et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-19(25)13-3-7-14(8-4-13)21-18(24)17(23)20-11-16(22)12-5-9-15(27-2)10-6-12/h3-10,16,22H,11H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COECCCAEDUTWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-hydroxy-2-(4-(methylthio)phenyl)ethyl)amino)-2-oxoacetamido)benzoate |
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